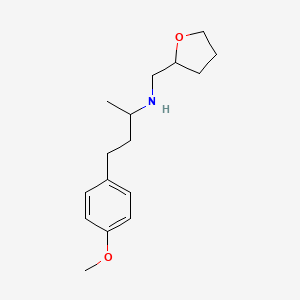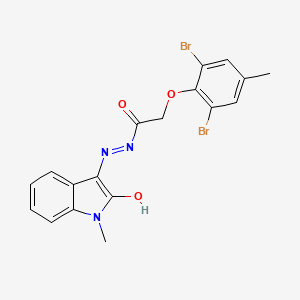
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine, also known as MMB-2201, is a synthetic cannabinoid that has been developed for scientific research purposes. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is involved in regulating many physiological processes in the body.
Mechanism of Action
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and changes in appetite and mood.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has been shown to have a wide range of biochemical and physiological effects in animal models. This compound has been shown to have analgesic effects, reducing pain in animal models of inflammatory and neuropathic pain. 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has several advantages for use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, making it useful for investigating the role of the endocannabinoid system in various physiological processes. 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine is also relatively stable and has a long half-life, making it useful for long-term studies. However, there are also limitations to the use of 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine in lab experiments. This compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine on the body may be complex and difficult to interpret, making it important to use caution when interpreting results from studies using this compound.
Future Directions
There are many potential future directions for research on 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine. One area of interest is the potential therapeutic uses of this compound. 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for pain, inflammation, and neurodegenerative diseases. Additionally, 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine may have potential as a tool for investigating the role of the endocannabinoid system in various physiological processes. Further research is needed to fully understand the potential uses and limitations of 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine in scientific research.
Synthesis Methods
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and reductive amination. The synthesis of 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has been used in many scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and gastrointestinal tract.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(17-12-16-4-3-11-19-16)5-6-14-7-9-15(18-2)10-8-14/h7-10,13,16-17H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSMLWHXBQLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6006189.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B6006191.png)
![N,N-dimethyl-5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6006195.png)

![3-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-3-piperidinyl]-1-propanol](/img/structure/B6006209.png)
methanone](/img/structure/B6006219.png)
![ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B6006226.png)
![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)
![1-{[(4-phenyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B6006247.png)
![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006258.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)